molecular formula C27H32F3NO3 B10829140 (3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol

(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol

Cat. No.: B10829140
M. Wt: 475.5 g/mol
InChI Key: HKASDKLLEVWKJA-YADARESESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-5756 is a potent and selective inhibitor of cholesteryl ester transfer protein. Cholesteryl ester transfer protein is a glycoprotein that mediates the exchange of cholesteryl ester from high-density lipoprotein to low-density lipoprotein. This compound has shown a robust elevation of high-density lipoprotein-cholesterol and reduction of low-density lipoprotein-cholesterol in physiological models .

Preparation Methods

The synthetic routes and reaction conditions for BI-5756 are not extensively detailed in publicly available sources. it is known that BI-5756 is a polar compound with reduced lipophilicity and improved solubility compared to other cholesteryl ester transfer protein inhibitors . The industrial production methods for BI-5756 would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s potency and selectivity.

Chemical Reactions Analysis

BI-5756 primarily functions as an inhibitor of cholesteryl ester transfer protein and does not undergo significant chemical reactions under physiological conditions. It shows no significant effects on aldosterone secretion from H295R cells . The compound’s stability and solubility are enhanced, making it less prone to degradation and more effective in its inhibitory role .

Properties

Molecular Formula

C27H32F3NO3

Molecular Weight

475.5 g/mol

IUPAC Name

(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol

InChI

InChI=1S/C27H32F3NO3/c1-15(2)23-21-22(20-18(31-23)13-25(3,4)14-19(20)32)26(9-11-33-12-10-26)34-24(21)16-5-7-17(8-6-16)27(28,29)30/h5-8,15,19,24,32H,9-14H2,1-4H3/t19-,24+/m0/s1

InChI Key

HKASDKLLEVWKJA-YADARESESA-N

Isomeric SMILES

CC(C)C1=NC2=C([C@H](CC(C2)(C)C)O)C3=C1[C@H](OC34CCOCC4)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC(C)C1=NC2=C(C(CC(C2)(C)C)O)C3=C1C(OC34CCOCC4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.